molecular formula C14H9N3O2 B8406115 6-Nitro-2-phenylquinazoline

6-Nitro-2-phenylquinazoline

Cat. No. B8406115
M. Wt: 251.24 g/mol
InChI Key: NNEWDQGZDVTHIJ-UHFFFAOYSA-N
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Patent
US07674809B2

Procedure details

2-Phenyl-6-nitro-3,4-dihydroquinazoline (27 g, 0.106 mol) and chloranil (32.4 g, 0.13 mol) in toluene (450 ml) are refluxed for 60 minutes. The mixture is cooled to room temperature, and the precipitate is filtered off and washed with toluene (350 ml). The filtrate is suspended in 0.5N NaOH (400 ml) and the aqueous phase is extracted with dichloromethane (100 ml). The combined organic phases are washed with water and concentrated. The solid is recrystallized from hexane. Yield: 8.8 g (34%); Rf (8/2 petroleum ether/ethyl acetate): 0.71; 1H-NMR (d6-DMSO) 9.91 (s, 1H); 9.18 (d, 1H); 8.61 (m, 3H); 8.24 (d, 1H); 7.55 (m, 3H).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C=CC=CC=1>[C:1]1([C:7]2[N:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2CN1)[N+](=O)[O-]
Name
Quantity
32.4 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with toluene (350 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane (100 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=N1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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